3,5-Dichlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorothiophene-2-sulfonamide is a chemical compound belonging to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their significant role in various chemical and pharmaceutical applications due to their unique structural properties. The presence of sulfonamide groups further enhances their biological activity, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene thiols.
Scientific Research Applications
3,5-Dichlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,5-Dichlorothiophene-2-sulfonamide primarily involves its interaction with enzyme active sites. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition is non-competitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function .
Comparison with Similar Compounds
- 4,5-Dichlorothiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 2,5-Dichlorothiophene-3-sulfonamide
Comparison: 3,5-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and biological activity. Compared to 4,5-dichlorothiophene-2-sulfonamide, it shows different inhibitory effects on carbonic anhydrase enzymes, highlighting its potential for selective enzyme inhibition .
Properties
Molecular Formula |
C4H3Cl2NO2S2 |
---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
3,5-dichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H,(H2,7,8,9) |
InChI Key |
HSVODTMQVJVVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.